molecular formula C18H22FN9O2 B11934075 N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B11934075
M. Wt: 415.4 g/mol
InChI Key: JYIUNVOCEFIUIU-QWRGUYRKSA-N
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Description

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring, a fluoro substituent, and a methoxy-methylpyrazolyl group. These structural elements contribute to its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide involves several key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of cyclization reactions, starting from appropriate precursors.

    Introduction of the Fluoro Substituent: The fluoro group is introduced using fluorinating agents under controlled conditions.

    Attachment of the Methoxy-Methylpyrazolyl Group: This step involves the coupling of the pyrazolyl group to the pyrrolidine ring using suitable coupling reagents.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps to ensure the desired purity and yield.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features can be leveraged.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Research: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]but-2-enamide:

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m0/s1

InChI Key

JYIUNVOCEFIUIU-QWRGUYRKSA-N

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@@H]([C@H](C4)F)NC(=O)C=C)N(C=N3)C

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Origin of Product

United States

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